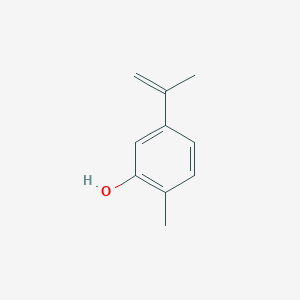

2-Methyl-5-(Prop-1-En-2-Yl)phenol

Description

Contextualization of 2-Methyl-5-(prop-1-en-2-yl)phenol within the Phenolic Monoterpenoid Class

This compound belongs to the class of phenolic monoterpenoids. researchgate.net This classification stems from its chemical structure, which is characterized by a phenol (B47542) ring substituted with a methyl group and a prop-1-en-2-yl (isopropenyl) group. Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, resulting in a C10 skeleton. researchgate.net The presence of a hydroxyl group directly attached to the aromatic ring confers the phenolic character, which significantly influences the compound's chemical reactivity and physical properties. nih.gov

Phenolic monoterpenoids are widely distributed in the plant kingdom, particularly within the Lamiaceae and Asteraceae families, and are known for their characteristic aromas and a range of biological activities. researchgate.netresearchgate.net Isothymol shares its molecular formula (C10H12O) with its more common isomer, thymol (B1683141) (2-isopropyl-5-methylphenol), differing in the position of the double bond within the three-carbon side chain. nih.govnist.gov This subtle structural difference can lead to variations in their chemical and biological profiles.

Historical Perspectives on the Discovery and Initial Chemical Investigations of Isothymol

While the history of thymol is well-documented, with its isolation dating back to the 18th century, the specific historical details surrounding the discovery and initial investigations of isothymol are less distinct in early chemical literature. nih.gov The study of isomers of naturally occurring compounds often followed the isolation and characterization of the most abundant or easily accessible analogue. Early synthetic methods for thymol, developed in the late 19th and early 20th centuries, often involved the use of precursors like m-cresol (B1676322) and various propylating agents. researchgate.net It is plausible that isothymol was initially encountered as a minor component or a synthetic byproduct during these early investigations into the synthesis of thymol and related compounds. The development of more sophisticated analytical techniques, such as gas chromatography and spectroscopy, would have been instrumental in definitively identifying and characterizing isothymol as a distinct chemical entity.

Significance of this compound as a Chemical Scaffold in Academic Inquiry

In contemporary chemical research, naturally occurring molecules are increasingly valued as "scaffolds" or starting points for the synthesis of new and complex molecules. researchgate.net The isothymol structure, with its combination of a reactive phenolic ring and an unsaturated side chain, presents a versatile platform for chemical modification. The hydroxyl group can be readily derivatized through etherification or esterification, while the isopropenyl group offers a site for various addition and oxidation reactions.

This potential for derivatization allows for the creation of libraries of related compounds, which can then be screened for a variety of applications. For instance, new thymol and isothymol derivatives have been isolated from natural sources like Eupatorium fortunei and have been investigated for their cytotoxic effects. researchgate.net The modification of the isothymol scaffold can lead to compounds with enhanced or entirely new properties, making it a valuable building block in medicinal chemistry and materials science. The synthesis of new molecules based on the isothymol framework is an active area of academic inquiry, aiming to explore the structure-activity relationships of this class of compounds. researchgate.net

Overview of Key Research Domains Pertaining to this compound

The research pertaining to this compound and its derivatives spans several key domains, largely influenced by the established biological activities of phenolic monoterpenoids. The primary areas of investigation include:

Antimicrobial Research: A significant body of research on thymol, the isomer of isothymol, has demonstrated its potent antibacterial and antifungal properties. nih.gov This has prompted investigations into isothymol and its derivatives as potential antimicrobial agents. The phenolic hydroxyl group is known to be crucial for this activity. nih.gov

Antioxidant Studies: Phenolic compounds are well-known for their antioxidant capabilities, owing to their ability to scavenge free radicals. nih.gov The antioxidant potential of isothymol and its synthetic derivatives is an area of interest, with studies exploring their capacity to mitigate oxidative stress.

Anti-inflammatory Investigations: The anti-inflammatory effects of various phenolic monoterpenoids have been reported. nih.gov Research in this domain seeks to understand the mechanisms by which isothymol and related structures might modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory agents.

Synthetic Chemistry and Material Science: As a versatile chemical scaffold, isothymol is utilized in the synthesis of novel organic compounds. nih.gov Its polymerizable nature, due to the isopropenyl group, also opens up avenues for its incorporation into new polymer materials with potentially unique properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Data not readily available |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Solubility | Data not readily available |

| IUPAC Name | This compound |

Note: Experimental data for some physical properties of pure this compound are not widely reported in publicly available literature.

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted spectra are available in chemical databases. |

| ¹³C NMR | Predicted spectra are available in chemical databases. hmdb.ca |

| Infrared (IR) | Predicted spectra are available in chemical databases. |

| Mass Spectrometry | Available in public spectral databases. spectrabase.com |

Note: While experimental spectra for the closely related isomer, thymol, are widely available, specific, experimentally verified spectra for this compound are less common in the public domain. Predicted spectra are generated based on computational models.

Structure

3D Structure

Properties

CAS No. |

56423-47-3 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-methyl-5-prop-1-en-2-ylphenol |

InChI |

InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6,11H,1H2,2-3H3 |

InChI Key |

HHTWOMMSBMNRKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C)C)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Distribution in Plant Species and Essential Oils

The occurrence of 2-Methyl-5-(prop-1-en-2-yl)phenol is widespread, and it is a major constituent of the essential oils of several plant species. Its concentration can vary significantly depending on the plant's genus, species, chemotype, geographical location, and the specific part of the plant from which the essential oil is extracted.

Thymus vulgaris (common thyme) is a well-known source of phenolic monoterpenes, including carvacrol (B1668589) and its isomer thymol (B1683141). nih.gov The essential oil of thyme subspecies can contain between 5% and 75% carvacrol. wikipedia.org Within the Thymus genus, different chemotypes exist, with some being rich in carvacrol. For instance, in some Thymus species, carvacrol is a dominant compound, while in others, thymol is more prevalent. The main components of thyme essential oil are the isomeric phenolic monoterpenes thymol (2-isopropyl-5-methylphenol) and carvacrol (2-methyl-5-(propan-2-yl)phenol). nih.gov Both of these monoterpenes are biosynthesized from the precursor γ-terpinene via aromatization to p-cymene and subsequent hydroxylation. nih.govresearchgate.net

Carvacrol is a principal component of the essential oil of Origanum vulgare (oregano) and other related species within the Origanum genus. wikipedia.orgfrontiersin.org In fact, carvacrol-rich chemotypes of oregano are common and are largely responsible for the plant's characteristic biological activities. frontiersin.org The concentration of carvacrol in oregano essential oil can be as high as 80%. nih.gov The primary terpenes identified in various oregano species are carvacrol, thymol, γ-terpinene, and p-cymene. frontiersin.orgnih.gov The proportion of these components helps to define the specific chemotype of the oregano plant. nih.gov

Table 1: Major Chemical Components in the Essential Oil of Selected Origanum Species

| Species | Major Components | Reference |

|---|---|---|

| Origanum vulgare | Carvacrol, Thymol, γ-Terpinene, p-Cymene | frontiersin.orgnih.gov |

| Origanum majorana | Carvacrol (up to 50%) | wikipedia.org |

| Origanum onites | Carvacrol | tandfonline.com |

The essential oil of Ajowan, particularly from species such as Ammoïdes verticillata, is characterized by a high content of phenolic monoterpenes. In some studies of Ammoïdes verticillata essential oil, carvacrol has been identified as a major component, with concentrations reaching up to 44.3%. nih.govresearchgate.net Other significant compounds in this essential oil include limonene (B3431351) and p-cymene. nih.gov Another species, Trachyspermum ammi, also known as ajowan, contains thymol as a major constituent, with carvacrol present in smaller amounts. nih.govresearchgate.net

While prominent in the Lamiaceae family, this compound has also been isolated from other plant families. For instance, it is found in the essential oil of pepperwort and wild bergamot. wikipedia.org The occurrence of phenolic monoterpenes like carvacrol is also noted in a few genera within the Apiaceae (e.g., Trachyspermum) and Verbenaceae (e.g., Lippia) families. nih.gov

The concentration of this compound is not uniform throughout the plant and can fluctuate during its life cycle. In Origanum vulgare, for example, the accumulation of terpenoids, including carvacrol, shows tissue-specific patterns. nih.gov The highest concentrations of carvacrol are often found in the flowers and leaves. nih.govareeo.ac.ir Specifically, in one study on Origanum vulgare 'HS', carvacrol was the major compound in the petals (94.40%), sepals (96.92%), bracts (96.07%), and leaves (84.71%), while the stems contained a lower amount (13.06%). nih.gov The expression of genes involved in the biosynthesis of these compounds is often higher in the flowers compared to the leaves, which correlates with the higher essential oil content in the floral parts. areeo.ac.ir

The developmental stage of the plant also plays a crucial role in the concentration of phenolic compounds. nih.govmdpi.comnih.govresearchgate.net Generally, the content of total phenolic compounds may decrease as the plant matures and enters the fruiting stage. nih.govmdpi.com This variation is linked to changes in the expression of genes that encode for enzymes involved in the biosynthetic pathways of these compounds. nih.gov

Table 2: Variation of Carvacrol Concentration in Different Tissues of Origanum vulgare 'HS'

| Plant Tissue | Carvacrol Concentration (%) |

|---|---|

| Sepals | 96.92 ± 0.85 |

| Bracts | 96.07 ± 0.67 |

| Petals | 94.40 ± 1.23 |

| Leaves | 84.71 ± 1.59 |

| Stems | 13.06 ± 6.74 |

Data from a study on Origanum vulgare 'HS'. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound in plants, particularly in species of the Lamiaceae family, is a well-studied process involving several key enzymatic steps. nih.govpnas.orgsemanticscholar.orgrsc.orgnih.govnih.govrsc.orgresearchgate.net The pathway begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GDP).

The formation of the aromatic backbone of carvacrol proceeds through the cyclization of GDP to γ-terpinene. nih.govpnas.org This reaction is catalyzed by the enzyme γ-terpinene synthase. nih.govareeo.ac.ir Following the formation of γ-terpinene, the pathway involves oxidation steps. It was previously thought that γ-terpinene was first aromatized to p-cymene, which was then hydroxylated to form carvacrol. researchgate.netdb-thueringen.de However, more recent research has elucidated a different mechanism. pnas.orgsemanticscholar.orgdntb.gov.uaresearchgate.net

The current understanding is that γ-terpinene is oxidized by cytochrome P450 monooxygenases (P450s) of the CYP71D subfamily. nih.govpnas.orgsemanticscholar.orgnih.gov This enzymatic reaction produces unstable cyclohexadienol intermediates. pnas.orgsemanticscholar.orgnih.gov These intermediates are then dehydrogenated by a short-chain dehydrogenase/reductase (SDR) to the corresponding ketones. pnas.orgsemanticscholar.orgnih.gov Finally, these allylic ketones undergo keto-enol tautomerism to form the stable aromatic compounds, carvacrol and its isomer thymol. pnas.org The formation of p-cymene is now considered to be a result of the spontaneous rearrangement of the unstable dienol intermediates, particularly in the absence of the SDR enzyme. nih.gov The regiospecificity of the initial P450-catalyzed hydroxylation of γ-terpinene determines whether carvacrol or thymol is ultimately produced. pnas.org

Table 3: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Function |

|---|---|

| γ-terpinene synthase | Catalyzes the cyclization of geranyl diphosphate to γ-terpinene. |

| Cytochrome P450 monooxygenases (CYP71D subfamily) | Oxidizes γ-terpinene to unstable cyclohexadienol intermediates. |

| Short-chain dehydrogenase/reductase (SDR) | Dehydrogenates the cyclohexadienol intermediates to the corresponding ketones. |

Precursor Compounds in Monoterpene Biosynthesis (e.g., Isopentenyl Pyrophosphate, Dimethylallyl Pyrophosphate, Geranyl Pyrophosphate)

The construction of all terpenoids, including phenolic monoterpenes, begins with two universal five-carbon (C5) building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). db-thueringen.deacademicjournals.org Plants utilize two distinct metabolic pathways, localized in different cellular compartments, to produce these essential precursors. nih.govdb-thueringen.de

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govdb-thueringen.denih.gov

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. db-thueringen.deacademicjournals.org It is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids (C40). db-thueringen.denih.gov

Once synthesized, one molecule of DMAPP and one molecule of IPP are condensed in a head-to-tail fashion to form Geranyl Pyrophosphate (GPP). nih.govdb-thueringen.de This ten-carbon (C10) compound is the direct, acyclic precursor for all monoterpenes. nih.govdb-thueringen.de The formation of GPP is a critical branching point, committing the C10 isoprenoid units to the monoterpenoid biosynthesis pathway.

| Precursor Compound | Abbreviation | Carbon Atoms | Biosynthetic Pathway(s) | Role in Monoterpene Synthesis |

|---|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5 | MVA & MEP | Universal C5 building block |

| Dimethylallyl Pyrophosphate | DMAPP | C5 | MVA & MEP | Universal C5 building block; initiator of condensation |

| Geranyl Pyrophosphate | GPP | C10 | MEP (primarily) | Direct acyclic precursor to all monoterpenes |

Role of Terpene Synthases (TPS) in Isothymol Pathway

Terpene Synthases (TPS) are a diverse class of enzymes that catalyze the first committed step in creating the vast structural diversity of terpenes from the acyclic precursors like GPP. frontiersin.orgnih.gov These enzymes are often referred to as the "gatekeepers" of terpene biosynthesis. frontiersin.org For monoterpenes, a monoterpene synthase (MTPS) transforms the linear GPP molecule into a variety of cyclic or acyclic hydrocarbon skeletons through complex carbocation-driven reactions, including cyclization and rearrangements. db-thueringen.denih.gov

In the well-studied biosynthesis of isothymol's isomers, thymol and carvacrol, the key initial step is the cyclization of GPP into the monocyclic olefin γ-terpinene. nih.govpnas.orgresearchgate.net This reaction is catalyzed by a specific γ-terpinene synthase. nih.govresearchgate.net It is proposed that the biosynthesis of this compound also begins with the action of a dedicated terpene synthase. This enzyme would convert GPP into a foundational cyclic monoterpene structure, which then serves as the substrate for subsequent enzymatic modifications.

Proposed Enzymatic Transformations and Rearrangements Leading to Isothymol

While the precise enzymatic pathway for this compound has not been fully elucidated, a scientifically robust proposal can be constructed based on the well-documented biosynthesis of its isomers, thymol and carvacrol. nih.govpnas.org This pathway involves a sequence of oxidation and dehydrogenation steps that create the final aromatic phenol (B47542) structure.

The established pathway for thymol and carvacrol formation from γ-terpinene proceeds as follows:

Hydroxylation: A cytochrome P450 monooxygenase (P450) from the CYP71D subfamily hydroxylates the γ-terpinene ring. The regioselectivity of this P450 enzyme determines whether the pathway proceeds toward thymol or carvacrol. nih.govpnas.orgresearchgate.net This hydroxylation results in an unstable cyclohexadienol intermediate. nih.govpnas.org

Dehydrogenation: The unstable alcohol intermediate is then oxidized by a short-chain dehydrogenase/reductase (SDR) to form the corresponding ketone. nih.govpnas.org

Tautomerization: The resulting ketone undergoes a spontaneous keto-enol tautomerization to form the stable aromatic ring of either thymol or carvacrol. nih.govpnas.org

Based on this model, a proposed pathway for the biosynthesis of this compound involves an analogous sequence of enzymatic reactions. The key difference would lie in the specific cyclic monoterpene precursor generated by the initial terpene synthase and/or the regioselectivity of the subsequent cytochrome P450 enzyme, which would hydroxylate the precursor at a different position to ultimately yield the unique substitution pattern of isothymol.

| Enzyme Class | Abbreviation | Proposed Function in Isothymol Biosynthesis | Reference Reaction (Thymol/Carvacrol Pathway) |

|---|---|---|---|

| Terpene Synthase | TPS | Cyclization of Geranyl Pyrophosphate (GPP) to a cyclic monoterpene precursor. | γ-terpinene synthase converts GPP to γ-terpinene. nih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | P450 | Regioselective hydroxylation of the cyclic precursor to an unstable alcohol intermediate. | CYP71D subfamily enzymes hydroxylate γ-terpinene. nih.govpnas.org |

| Short-Chain Dehydrogenase/Reductase | SDR | Oxidation of the alcohol intermediate to a ketone. | SDR enzyme converts the dienol intermediate to a ketone. nih.govpnas.org |

Genetic and Molecular Regulation of Isothymol Biosynthesis

The production of monoterpenes in plants is a tightly regulated process, primarily controlled at the level of gene transcription. academicjournals.orgsemanticscholar.org The accumulation of specific compounds is often determined by the expression levels of the genes encoding the biosynthetic enzymes, such as terpene synthases and cytochrome P450s. db-thueringen.de

Studies on related species in the Lamiaceae family have identified several families of transcription factors that regulate terpenoid biosynthesis. For example, basic helix-loop-helix (bHLH) transcription factors, such as MYC proteins, have been shown to regulate terpene synthesis in lavender and are implicated in the carvacrol pathway in oregano. researchgate.netnih.govresearchgate.net Other transcription factor families, including WRKY, AP2/ERF, and bZIP, are also known to be involved in the broader regulation of plant secondary metabolism. nih.govnih.govscienceopen.comuva.nl

The expression of these regulatory and biosynthetic genes can be influenced by various developmental cues (e.g., age of the leaf) and environmental stimuli. semanticscholar.org Elicitors, such as methyl jasmonate (MeJA), are signaling molecules that can induce the expression of terpene synthase genes and lead to increased production of volatile terpenoids as part of the plant's defense response. nih.govresearchgate.net While the specific transcription factors that control the biosynthesis of this compound have not yet been identified, it is highly probable that its production is governed by these conserved molecular regulatory networks that control the broader monoterpenoid phenol pathway in response to both internal developmental programs and external ecological pressures.

Chemical Synthesis and Reaction Pathways of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Friedel-Crafts Alkylation Methodologies

A prominent method for synthesizing carvacrol (B1668589) is the Friedel-Crafts alkylation of o-cresol (B1677501). researchgate.net This electrophilic aromatic substitution reaction introduces an isopropyl group to the o-cresol ring, leading to the formation of carvacrol.

Alkylation of o-Cresol with Isopropylating Agents

The alkylation of o-cresol is typically achieved using isopropylating agents such as isopropanol (B130326), 2-halogenopropanes, or propylene (B89431). researchgate.netsemanticscholar.org Isopropanol is a commonly used reagent in this process. The reaction involves the protonation of isopropanol to form a carbocation, which then acts as the electrophile in the subsequent alkylation of o-cresol.

Catalyst Systems for Friedel-Crafts Reactions

A variety of catalyst systems have been employed to facilitate the Friedel-Crafts alkylation of o-cresol. These include:

Solid Acid Catalysts: These are often preferred due to their environmental benefits. semanticscholar.org Examples include:

Zr-Al-SiO2: These catalysts have shown potential in alkylation reactions.

UDCaT-5: A mesoporous superacidic catalyst used for the alkylation of o-cresol with isopropanol. researchgate.net

Al-MCM-41 and ZSM-5: These are mesoporous and microporous materials, respectively, that can be used as catalysts. mdpi.com Al-MCM-41 possesses a large pore size and mild acidity, which can be advantageous in converting large molecules. mdpi.com The combination of H-ZSM-5 and Al-MCM-41 has been shown to influence the selectivity of aromatic products. mdpi.com

Sulfated Zirconia: Perlite supported sulfated zirconia has been used for the vapor phase alkylation of cresols. researchgate.net

Lewis Acids: Traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and iron(III) chloride (FeCl₃) are effective catalysts for Friedel-Crafts reactions. researchgate.netnih.gov However, they are often required in stoichiometric amounts and can generate significant waste. acs.orgacs.org

Ionic Liquids: These have emerged as environmentally friendly alternatives to traditional catalysts and solvents. uniroma1.itresearchgate.net They can be tailored to suit specific reaction conditions and can function as acid, base, or organocatalysts. researchgate.net Imidazolium-based dicationic ionic liquids, in particular, have shown promise in organocatalysis. uniroma1.it

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of carvacrol. semanticscholar.org Key parameters that are often adjusted include:

Temperature: The reaction rate generally increases with temperature. For instance, a yield of up to 82% carvacrol has been reported at 180°C using a solid acid catalyst. researchgate.net

Catalyst Amount: Increasing the catalyst amount can enhance the conversion rate due to a higher number of active sites. semanticscholar.org

Molar Ratio of Reactants: The ratio of o-cresol to the isopropylating agent can significantly impact the product distribution. researchgate.net

| Catalyst System | Isopropylating Agent | Temperature (°C) | Yield of Carvacrol (%) | Reference |

| UDCaT-5 | Isopropanol | 180 | 82 | researchgate.net |

| Solid Acid Catalyst | Propylene/Isopropanol | Not Specified | High | researchgate.net |

Isomerization and Rearrangement Strategies

An alternative synthetic route to carvacrol involves the isomerization and rearrangement of other compounds, most notably carvone (B1668592). researchgate.netresearchgate.net

Aromatization of Carvone

Carvone, a natural product found in spearmint oil, can be converted to carvacrol through an acid-catalyzed aromatization process. researchgate.netresearchgate.netsbblgroup.com This reaction involves the transformation of the cyclic ketone structure of carvone into the aromatic phenol (B47542) structure of carvacrol. Various acids have been utilized to catalyze this isomerization, including sulfuric acid and p-toluene sulfonic acid. researchgate.netvaia.com The use of solid acid catalysts like Amberlyst 15 has been reported to be highly efficient, achieving high yields in a short amount of time. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Time | Yield of Carvacrol (%) | Reference |

| Amberlyst 15 | Toluene | 75 | 10 min | 98 | researchgate.net |

| 6 M Sulfuric Acid | None | 100 | 30 min | 95 | researchgate.net |

| Montmorillonite (chloroacetic acid treated) | Toluene | 80 | 24 h | 95.5 | researchgate.net |

| p-Toluene Sulfonic Acid (microwave) | 1,4-Dioxane | 180 | 35 min | 85 | researchgate.net |

Intramolecular Rearrangement of Karvon (Carvone)

The conversion of carvone to carvacrol proceeds through an intramolecular rearrangement. researchgate.netvaia.com The mechanism involves the protonation of one of the double bonds in carvone by an acid catalyst, leading to the formation of a carbocation intermediate. vaia.com This is followed by a 1,2-hydride shift and subsequent deprotonation and tautomerization to yield the stable aromatic phenol, carvacrol. vaia.comvaia.com

Catalytic Dehydroisomerization

Catalytic dehydroisomerization is a significant pathway for the aromatization of terpene ketones to form phenolic compounds. While direct literature on the dehydroisomerization to isothymol is scarce, the analogous conversion of carvone to its isomer, carvacrol, provides a well-documented model for this type of transformation. This reaction involves the acid-catalyzed isomerization of double bonds followed by the tautomerization of the ketone to an enol, which then aromatizes to the stable phenolic form. nih.gov

The process typically utilizes strong acid catalysts. For instance, the isomerization of carvone to carvacrol can be achieved with high efficiency using catalysts such as 6 M sulfuric acid or solid acid catalysts like Amberlyst 15. nih.gov The reaction with Amberlyst 15 can lead to a 98% yield of carvacrol in as little as 10 minutes at 75°C. nih.gov The general mechanism involves protonation of a double bond, subsequent hydride shifts, and finally, aromatization to the phenol. mdpi.com

For the synthesis of isothymol, a precursor with the appropriate substitution pattern on the cyclohexene (B86901) ring would be required. A plausible, though not explicitly documented, precursor would be a terpene ketone like piperitone. The dehydroisomerization of such a precursor would follow a similar acid-catalyzed pathway to yield the target 2-Methyl-5-(prop-1-en-2-yl)phenol. The promotion of such aromatization steps by phenolic compounds themselves has also been noted in food chemistry, suggesting complex reaction dynamics. nih.gov

Table 1: Catalytic Dehydroisomerization of Carvone to Carvacrol (Isomer of Isothymol)

| Catalyst | Temperature (°C) | Time | Yield of Carvacrol (%) | Reference |

|---|---|---|---|---|

| 6 M H₂SO₄ | 100 | 30 min | 95 | nih.gov |

| Amberlyst 15 | 75 | 10 min | 98 | nih.gov |

| Montmorillonite (chloroacetic acid treated) | 80 | 24 h | 95.5 | nih.gov |

Synthesis from Limonene (B3431351) Epoxides

Limonene, an abundant monoterpene, is a valuable renewable feedstock for chemical synthesis. nih.gov Its epoxidized derivatives, limonene oxide and limonene dioxide, are versatile intermediates that can be converted into a range of valuable chemicals. nih.govrsc.org

Open-Loop Rearrangement Reactions

The rearrangement of epoxides is a fundamental reaction in organic synthesis, often used to create carbonyl compounds or allylic alcohols. The Meinwald rearrangement, a classic example of an acid-catalyzed epoxide rearrangement, converts an epoxide to a ketone or aldehyde. manchester.ac.uk In the case of limonene oxide, these rearrangements can be directed to form various products. For instance, the rearrangement of limonene-1,2-epoxide (B132270) can yield dihydrocarvone (B1202640), carveol, and other isomers depending on the reaction conditions and catalyst used. researchgate.net

While a direct, single-step open-loop rearrangement of limonene epoxide to isothymol is not prominently reported, multi-step sequences involving rearrangement followed by aromatization are conceivable. The initial ring-opening of the epoxide can be catalyzed to form an intermediate which is then subjected to dehydrogenation to form the aromatic phenol ring. The biocatalytic hydrolysis of limonene epoxide using enzymes like limonene epoxide hydrolase (LEH) is also a known transformation that produces the corresponding diol, which could potentially be a precursor for further chemical conversion to a phenol. nih.gov

Role of Lewis Acid Catalysts

Lewis acids play a crucial role in catalyzing the rearrangement of epoxides by coordinating to the epoxide oxygen, which facilitates the cleavage of the C-O bond and initiates the rearrangement cascade. nih.govnih.gov A variety of Lewis acids have been studied for the rearrangement of limonene oxide. For example, bismuth triflate (Bi(OTf)₃) has been identified as a highly active catalyst for the Meinwald rearrangement of (+)-limonene oxide to dihydrocarvone under mild conditions. manchester.ac.uk

Other Lewis acids such as zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are also effective in promoting Claisen rearrangements, a related type of pericyclic reaction that can be initiated from intermediates derived from epoxides. manchester.ac.uk The choice of Lewis acid and reaction conditions can significantly influence the product distribution. For the synthesis of a phenolic structure like isothymol from a limonene epoxide precursor, a Lewis acid would be instrumental in the initial ring-opening and rearrangement, potentially followed by a separate, catalyzed dehydrogenation step to achieve aromatization.

Table 2: Lewis Acid-Catalyzed Rearrangement of Limonene-1,2-Epoxide

| Lewis Acid Catalyst | Major Product | Solvent | Temperature | Observations | Reference |

|---|---|---|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | Dihydrocarvone | THF | 20°C | High activity at low catalyst loading (1 mol%) | manchester.ac.uk |

| ZSM-5 Zeolite | Dihydrocarvone, Carveol | Ethyl Acetate (B1210297) | 70°C | Selectivity depends on catalyst structure and reaction time | researchgate.net |

| Aluminum-based complex | Poly(limonene ether) | Toluene | 25°C | Polymerization via ring-opening | google.com |

Green Chemistry Approaches to Isothymol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals from biomass-derived feedstocks like terpenes. nih.gov This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.

Utilization of Recyclable Catalysts (e.g., Polynite)

A key aspect of green chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. nih.gov While information on a specific catalyst named "Polynite" for isothymol synthesis is not available in the reviewed literature, various classes of recyclable catalysts are employed in analogous transformations.

Heterogeneous Acid Catalysts : Solid acid catalysts like zeolites (e.g., ZSM-5, H-Beta) and sulfonic acid resins (e.g., Amberlyst) are widely used for the isomerization and aromatization of terpenes. nih.govmdpi.com Their solid nature allows for simple filtration and reuse.

Ionic Liquids : Ionic liquids have been investigated as recyclable catalysts for reactions such as the alkylation of phenols. For example, 1H-imidazole-1-acetic acid tosylate has been shown to be an efficient and recyclable catalyst for the synthesis of tert-butylphenol. nih.gov

Polyoxometalates (POMs) : These metal-oxygen cluster compounds can be designed as highly active and selective catalysts. They can be immobilized on supports like zeolites to create robust, recyclable heterogeneous catalysts for various organic transformations, including those involving polar substrates. nih.govnih.gov

The application of such recyclable catalysts to the synthesis of isothymol, either through dehydroisomerization or from limonene-derived intermediates, would represent a significant step towards a greener production process.

Minimization of Waste and Pollution

Waste minimization in chemical synthesis is a core principle of green chemistry and can be addressed through several strategies relevant to the production of isothymol. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic pathways, such as dehydroisomerization, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents : Traditional organic solvents often contribute to pollution. The ideal green process would be solvent-free or use benign solvents like water or supercritical CO₂. The acid-catalyzed isomerization of carvone to carvacrol, for example, can be performed efficiently without any solvent. nih.gov

Renewable Feedstocks : The synthesis of isothymol from terpenes like limonene is a prime example of valorizing renewable biomass, reducing the reliance on petrochemical sources. nih.gov

Process Intensification : Developing continuous flow processes can help to overcome mass and heat transfer limitations, improve safety, and reduce waste compared to batch processing. This is particularly relevant for catalytic epoxidation and isomerization reactions. google.com

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible manufacturing practices, aligning with the broader goals of the circular economy.

Comparative Analysis of Synthetic Routes: Efficiency and Environmental Impact

The selection of a synthetic route for the production of this compound, a valuable phenolic compound, extends beyond mere chemical feasibility. A thorough comparative analysis of potential pathways is crucial, weighing both the efficiency of the synthesis and its environmental footprint. This analysis informs the development of sustainable and economically viable manufacturing processes. Key metrics for evaluation include reaction yields, atom economy, energy consumption, and the nature of reagents, solvents, and byproducts.

Several plausible synthetic strategies for this compound can be envisioned, primarily revolving around the modification of structurally related natural products or the construction of the aromatic ring through cyclization reactions. The most direct conceptual precursor is its saturated analogue, carvacrol (2-methyl-5-(propan-2-yl)phenol), a major component of essential oils from oregano and thyme. thegoodscentscompany.comnih.gov Therefore, a primary synthetic approach involves the dehydrogenation of carvacrol.

Dehydrogenation of Carvacrol

The catalytic dehydrogenation of carvacrol to introduce the prop-1-en-2-yl group is a theoretically direct route. This transformation is analogous to the dehydrogenation of other cyclic hydrocarbons and alcohols to form unsaturated or aromatic compounds. For instance, the dehydrogenation of menthol (B31143) to thymol (B1683141), an isomer of carvacrol, has been studied using various catalysts. nii.ac.jp

Efficiency: The efficiency of such dehydrogenation reactions is highly dependent on the catalyst and reaction conditions. Studies on the dehydrogenation of substituted cyclohexenones and cyclohexanones to the corresponding phenols on palladium-supported carbon (Pd/C) have shown high catalytic activity. nih.gov In related systems, such as the dehydrogenation of menthol, the choice of copper catalyst has been shown to significantly influence the product distribution, favoring either menthone or thymol. nii.ac.jp For the synthesis of this compound from carvacrol, achieving high selectivity for the desired product over other potential byproducts from ring dehydrogenation or side-chain reactions would be a critical challenge. The yield would be contingent on optimizing the catalyst, temperature, and pressure to favor the specific dehydrogenation of the isopropyl group.

Environmental Impact: From an environmental perspective, catalytic dehydrogenation can be a relatively "green" method if a heterogeneous catalyst is employed. These catalysts can often be recovered and reused, minimizing waste. The primary byproduct of the reaction is hydrogen gas (H₂), which is non-polluting and can potentially be captured and utilized. The process can be designed to be solvent-free, further reducing its environmental impact. However, the synthesis of the catalyst itself may involve environmentally burdensome steps. Furthermore, high temperatures are often required for dehydrogenation, leading to significant energy consumption.

Alternative Synthetic Approaches

Beyond the direct dehydrogenation of carvacrol, other synthetic strategies can be considered, drawing from general methodologies for phenol synthesis.

Bio-based Routes: The synthesis of phenol derivatives from renewable feedstocks, such as bio-based furanic derivatives, is an emerging area of green chemistry. rsc.org While a specific pathway to this compound from such precursors is not yet established, this approach holds promise for future sustainable production.

Comparative Data of Potential Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Potential Efficiency (Yield) | Key Environmental Considerations |

| Catalytic Dehydrogenation | Carvacrol | Heterogeneous metal catalyst (e.g., Pd/C, supported Cu) | Moderate to High (Requires optimization for selectivity) | - Reusable catalyst- H₂ as the primary byproduct- Potentially solvent-free- High energy consumption |

| Friedel-Crafts Alkylation | m-Cresol (B1676322) | Propene derivative, Lewis acid (e.g., AlCl₃) | Low to Moderate (Poor regioselectivity) | - Use of corrosive and stoichiometric Lewis acids- Generation of isomeric byproducts and waste- Often requires organic solvents |

| From Arylboronic Acid | Corresponding arylboronic acid | Oxidant (e.g., H₂O₂, air) | Moderate (Multi-step process) | - Can use green oxidants- Milder reaction conditions- Higher atom economy cost due to multiple steps |

Advanced Spectroscopic Characterization Methodologies for 2 Methyl 5 Prop 1 En 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 2-Methyl-5-(prop-1-en-2-yl)phenol. This non-destructive technique probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment of each atom within the molecule.

1D NMR Techniques (e.g., 1H NMR, 13C NMR) for Structural Elucidation

One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural determination of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl group protons, the vinyl protons of the prop-1-en-2-yl group, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituent groups on the phenol (B47542) ring. For instance, the aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), while the methyl and vinyl protons will be found in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For example, the aromatic carbons will resonate at lower field (δ 110-160 ppm) compared to the aliphatic carbons of the methyl and prop-1-en-2-yl groups.

A related isomer, carvacrol (B1668589) (2-methyl-5-isopropylphenol), has been extensively studied, and its NMR data can provide a useful comparison. researchgate.netspectrabase.comchemicalbook.comnih.govnist.gov The key difference in the spectra of this compound would be the presence of signals corresponding to the vinylic carbons and protons of the prop-1-en-2-yl group, in place of the isopropyl group signals seen for carvacrol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-OH | ~4.5-5.5 (broad s) | - |

| 2-C | - | ~150-155 |

| 3-C | ~6.8-7.2 (d) | ~115-120 |

| 4-C | ~6.6-7.0 (d) | ~125-130 |

| 5-C | - | ~135-140 |

| 6-C | ~6.6-7.0 (s) | ~120-125 |

| 7-CH₃ | ~2.1-2.3 (s) | ~15-20 |

| 8-C | - | ~140-145 |

| 9=CH₂ | ~4.9-5.2 (two s) | ~110-115 |

| 10-CH₃ | ~2.0-2.2 (s) | ~20-25 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and, in some cases, the stereochemistry of a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For example, it would definitively link the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). youtube.com This technique is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For instance, an HMBC spectrum would show correlations from the methyl protons to the aromatic carbons at positions 2 and 3, and from the vinyl protons to the aromatic carbon at position 5, confirming the substitution pattern on the phenol ring.

Application in Purity Assessment and Quantitative Analysis

NMR spectroscopy is not only a qualitative tool but also a powerful quantitative method. The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This principle allows for the determination of the purity of a sample of this compound by comparing the integration of its signals to those of any impurities present. researchgate.net

Furthermore, by adding a known amount of an internal standard, quantitative NMR (qNMR) can be used to accurately determine the concentration of the compound in a solution. This method is highly accurate and does not require a calibration curve specific to the analyte.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a very precise measurement of the mass of a molecule. nih.gov For this compound (C₁₀H₁₂O), HR-ESIMS can determine the monoisotopic mass with high accuracy (typically to within a few parts per million). uni.lu This exact mass measurement allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.comresearchgate.net

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (corresponding to the intact molecule) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of a methyl group (M-15) or other cleavages of the prop-1-en-2-yl side chain. By comparing the obtained mass spectrum to a library of known spectra, the compound can be identified with a high degree of confidence. massbank.eu GC-MS is also highly effective for analyzing complex mixtures, allowing for the identification and quantification of this compound even in the presence of other related compounds or impurities. researchgate.net

Table 2: Summary of Spectroscopic Data for the Isomer Carvacrol

| Technique | Key Findings | Reference |

| GC-MS | Retention time and mass spectrum used for identification in essential oils. | researchgate.net |

| ¹H NMR | Characteristic shifts for isopropyl and methyl protons identified. | researchgate.net |

| LC-MS | Developed for quantification in biological tissues. | nih.gov |

| EI-MS | Fragmentation pattern shows a prominent molecular ion and loss of a methyl group. | massbank.eu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most distinguishable feature in the IR spectrum of a phenol is the broad absorption band due to the O-H stretching vibration of the hydroxyl group, which is typically observed in the range of 3550-3230 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol is expected to appear in the region of 1260-1180 cm⁻¹. docbrown.info

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene (B151609) ring, which give rise to bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, typically between 3100 and 3000 cm⁻¹. vscht.cz

The aliphatic methyl group and the prop-1-en-2-yl substituent also contribute to the spectrum. The C-H stretching vibrations of these groups are expected to appear just below 3000 cm⁻¹. The C=C stretching of the prop-1-en-2-yl group will likely be observed around 1650 cm⁻¹.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch, H-bonded | 3550 - 3230 (broad) docbrown.info |

| Phenolic C-O | C-O stretch | 1260 - 1180 docbrown.info |

| Aromatic Ring | C=C stretch | 1600 - 1450 vscht.cz |

| Aromatic C-H | C-H stretch | 3100 - 3000 vscht.cz |

| Alkene C=C | C=C stretch | ~1650 |

| Aliphatic C-H | C-H stretch | <3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene ring.

Phenol itself exhibits a primary absorption band (π → π* transition) around 270 nm and a secondary band around 210 nm. docbrown.inforesearchgate.net The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax), known as a bathochromic (red) or hypsochromic (blue) shift.

The methyl and prop-1-en-2-yl groups on the phenolic ring in this compound are expected to cause a slight bathochromic shift of the primary absorption band compared to unsubstituted phenol. This is due to the electron-donating nature of the alkyl group and the extension of the conjugated system by the prop-1-en-2-yl group. The electronic transitions responsible for the UV-Vis absorption are primarily π → π* transitions within the aromatic ring.

| Compound | Solvent | λmax (nm) | Electronic Transition |

| Phenol | Water | 270 bgu.ac.il | π → π |

| This compound | - | Expected > 270 | π → π |

Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules in solution. hebmu.edu.cn Since this compound possesses a stereocenter, its enantiomers will interact differently with left and right circularly polarized light, resulting in a non-zero ECD spectrum.

The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule. hebmu.edu.cn The absolute configuration of an unknown chiral compound can be determined by comparing its experimental ECD spectrum with that of a known standard or with a theoretically predicted spectrum. hebmu.edu.cn

For chiral phenols, the electronic transitions of the aromatic chromophore, which are sensitive to the chiral environment, give rise to the observed ECD signals. The stereochemistry of the chiral center in this compound will dictate the sign of the Cotton effects associated with the π → π* transitions of the phenolic ring.

In the absence of an authentic sample of known absolute configuration, theoretical simulations of the ECD spectrum have become a reliable tool for stereochemical assignment. nih.gov The most widely used computational approach is Time-Dependent Density Functional Theory (TDDFT). hebmu.edu.cn

The process of theoretical ECD analysis involves several steps:

Conformational Search: A thorough conformational search is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers of the molecule. hebmu.edu.cn

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT.

ECD Calculation: The ECD spectra for each of the optimized conformers are calculated using TDDFT. nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged according to their Boltzmann population distribution to generate the final theoretical ECD spectrum.

The theoretically predicted ECD spectrum for a chosen absolute configuration (e.g., R or S) is then compared with the experimental ECD spectrum. A good match between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration of the chiral center in this compound. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, creating a unique "fingerprint." mdpi.comnih.gov This method is based on the inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the specific vibrational frequencies of the molecule's functional groups and skeletal structure. mdpi.comutoronto.ca For this compound, Raman spectroscopy is particularly effective in identifying its key structural features.

The analysis of the Raman spectrum of carvacrol reveals several characteristic peaks. researchgate.net A very strong band located at approximately 760 cm⁻¹ is assigned to the aromatic ring breathing mode. researchgate.net Another distinct peak at 1621 cm⁻¹ corresponds to the conjugated C=C stretching vibration. researchgate.net The presence of the isopropyl group is confirmed by bands between 1440-1460 cm⁻¹ (symmetric bending) and at 1378 cm⁻¹ (asymmetric bending). researchgate.net The C-O stretching of the phenolic group is observed around 1100 cm⁻¹. researchgate.net These specific vibrational signatures are invaluable for identifying carvacrol, even in complex mixtures like essential oils. mdpi.com

The table below details the significant Raman shifts and their corresponding vibrational assignments for this compound, which collectively form its vibrational fingerprint.

Table 1. Characteristic Raman Bands and Vibrational Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 570 | Aromatic ring vibration | researchgate.net |

| 760 | Aromatic ring breathing mode | researchgate.net |

| 800-1067 | Out-of-plane aromatic C-H vibrations | researchgate.net |

| ~1100 | C-O stretching | researchgate.net |

| 1180 | C-C stretching in phenyl structure | researchgate.net |

| 1260 | C-C stretching in phenyl structure | researchgate.net |

| 1378 | Asymmetric isopropyl methyl group bending | researchgate.net |

| 1440-1460 | Symmetric isopropyl methyl group bending | researchgate.net |

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound is achieved through the integration of data from multiple analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used in concert to confirm the molecule's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. nih.govresearchgate.net ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., aromatic, aliphatic, methyl). For carvacrol, NMR confirms the substitution pattern on the aromatic ring and the structure of the methyl and isopropyl side chains. researchgate.netijsred.com

Infrared (IR) Spectroscopy: Complementary to Raman spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule. researchgate.net It is particularly sensitive to polar functional groups. In carvacrol's IR spectrum, a broad absorption band around 3384 cm⁻¹ is characteristic of the O-H stretching of the phenol group. researchgate.net C-H stretching of the alkyl groups appears around 2960 cm⁻¹, and C=C stretching vibrations of the aromatic ring are seen between 1621-1585 cm⁻¹. researchgate.net

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern of the molecule. nih.gov When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identifying and quantifying carvacrol. nih.gov The mass spectrum of carvacrol shows a molecular ion peak corresponding to its molecular weight (150.22 g/mol ), and the fragmentation pattern provides further evidence for its substructures, such as the loss of a methyl or isopropyl group. nih.govnist.gov

By combining the insights from these different spectroscopic methods, a complete and verified structural profile of this compound is established. Each technique corroborates the findings of the others, leading to an unequivocal identification.

Table 2. Summary of Integrated Spectroscopic Data for Structural Elucidation

| Spectroscopic Method | Information Provided for this compound | Reference |

|---|---|---|

| Raman Spectroscopy | Provides a "vibrational fingerprint," identifying aromatic ring modes, C=C stretching, and isopropyl group vibrations. | mdpi.comresearchgate.net |

| NMR Spectroscopy | Elucidates the C-H framework, confirming the aromatic substitution pattern and the structure of alkyl side chains. | researchgate.netijsred.com |

| IR Spectroscopy | Confirms the presence of key functional groups, especially the polar hydroxyl (O-H) group. | researchgate.net |

| Mass Spectrometry | Determines the precise molecular weight and provides a characteristic fragmentation pattern for structural confirmation. | nih.govnist.gov |

Theoretical and Computational Chemistry Studies of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular structure and properties of phenolic compounds. For carvacrol (B1668589), a close analog of 2-Methyl-5-(prop-1-en-2-yl)phenol, these studies are well-documented. ijsred.com

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. For carvacrol, the molecular structure has been optimized using DFT calculations. ijsred.com The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior. The empirical formula for carvacrol is C₁₀H₁₄O, and it is an asymmetric top type of molecule with 69 degrees of freedom. ijsred.com

Basis Set Selection and Exchange-Correlation Functionals (e.g., B3LYP, 6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used combination for phenolic compounds is the B3LYP functional with the 6-311G(d,p) basis set. ijsred.com B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of the electron distribution in the molecule. These computational tools have been successfully applied to determine the optimized geometry and other properties of carvacrol. ijsred.com

Vibrational Frequency Determination and Spectroscopic Property Prediction (e.g., IR, Raman, UV-Vis)

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For a non-linear molecule like carvacrol with 25 atoms, there are 69 normal modes of vibration. ijsred.com DFT calculations at the B3LYP/6-311G(d,p) level have been used to compute the vibrational frequencies, intensities, and assignments for carvacrol. ijsred.com These theoretical spectra aid in the identification of characteristic vibrational modes, such as the O-H stretching of the phenolic hydroxyl group, C-H stretching of the methyl and isopropyl groups, and the aromatic ring vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) methods are employed to predict electronic transitions and simulate UV-Visible absorption spectra. ijsred.com This provides insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Calculation of Thermodynamic Functions (e.g., Heat Capacity, Entropy, Enthalpy)

Statistical thermochemical calculations can be performed using the results from vibrational frequency analysis to determine key thermodynamic functions. For carvacrol, the standard thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) have been calculated at the B3LYP/6-311G(d,p) level. ijsred.com These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Interactive Data Table: Calculated Thermodynamic Properties of Carvacrol

| Thermodynamic Property | Value | Units |

| Heat Capacity (C°p,m) | 185.33 | J/mol·K |

| Entropy (S°m) | 404.91 | J/mol·K |

| Enthalpy (H°m) | 33.75 | kJ/mol |

Note: Data is for carvacrol, a structural analog of this compound.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For carvacrol, FMO analysis has been performed using DFT calculations. ijsred.com The HOMO and LUMO energies, as well as the energy gap, have been determined.

Interactive Data Table: Frontier Molecular Orbital Properties of Carvacrol

| Parameter | Energy (eV) |

| E(HOMO) | -5.98 |

| E(LUMO) | -0.88 |

| Energy Gap (ΔE) | 5.10 |

Note: Data is for carvacrol, a structural analog of this compound.

Electrostatic Potential (ESP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map of this compound, calculated using methods like Density Functional Theory (DFT), reveals the charge distribution across the molecule.

Typically, the MEP is represented by a color spectrum. Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For phenolic compounds, the oxygen atom of the hydroxyl group and the aromatic ring are generally electron-rich, appearing as red or yellow on the MEP map. This suggests they are the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group, being electron-deficient, is represented by a blue color, indicating its susceptibility to nucleophilic attack. researchgate.netjmaterenvironsci.commdpi.com

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and reactivity.

| Atom | Mulliken Charge (a.u.) |

| O1 | -0.65 |

| C2 | 0.35 |

| H(O1) | 0.45 |

| C(ring) | Varied |

| H(ring) | Varied |

This table is illustrative and not based on direct experimental or calculated data for this compound from the search results.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of molecules. mdpi.com

Dipole Moment (µ) and Polarizability (α)

These properties are typically calculated using DFT methods. For phenolic compounds, the presence of the electron-donating hydroxyl group and other substituents on the aromatic ring can lead to a significant dipole moment. jocpr.com The polarizability is influenced by the delocalized π-electron system of the benzene (B151609) ring. researchgate.net

A hypothetical data table for the calculated dipole moment and polarizability of this compound is presented below.

| Property | Calculated Value |

| Dipole Moment (µ) in Debye | ~2-3 D |

| Polarizability (α) in a.u. | ~100-120 |

This table is illustrative and not based on direct experimental or calculated data for this compound from the search results.

First-Order (β) and Second-Order (γ) Hyperpolarizability

The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are measures of a molecule's NLO response. researchgate.net Large values of β and γ indicate a strong NLO activity. researchgate.netepa.gov These properties are also calculated using computational methods like TD-DFT. nih.gov

For organic molecules, a large NLO response is often associated with a significant difference between the ground and excited state dipole moments and a high degree of charge transfer. The presence of electron-donating and electron-withdrawing groups on a conjugated π-system can enhance these properties. In this compound, the hydroxyl group acts as an electron donor.

The following table provides hypothetical calculated values for the hyperpolarizability of this compound.

| Property | Calculated Value (esu) |

| First-Order Hyperpolarizability (β) | ~1.0 x 10⁻³⁰ |

| Second-Order Hyperpolarizability (γ) | ~5.0 x 10⁻³⁶ |

This table is illustrative and not based on direct experimental or calculated data for this compound from the search results. The values are compared to urea, a standard NLO material. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways. mdpi.com For phenolic compounds, this can include studying oxidation reactions, electrophilic substitutions, and other transformations.

By mapping the potential energy surface, researchers can identify the most favorable reaction pathways. For instance, the mechanism of antioxidant activity of phenolic compounds, which involves hydrogen atom transfer or single electron transfer, can be elucidated through computational studies. These calculations help in understanding the reactivity and stability of the molecule and its radical species.

Solvation Effects in Theoretical Calculations

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. jlu.edu.cn Theoretical calculations can account for these solvation effects using various models, such as the Polarizable Continuum Model (PCM). nih.gov

In PCM, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in different solvents, providing a more realistic representation of the molecule's behavior in solution. osti.gov For instance, the dipole moment and NLO properties of a molecule can change significantly with the polarity of the solvent. researchgate.netresearchgate.netepa.gov The stability of different tautomers or conformers can also be influenced by the solvent, which can be crucial for understanding reaction mechanisms in solution. researchgate.netnih.govnih.gov

Methodological Advancements in Computational Studies of Phenolic Compounds

The computational study of phenolic compounds has evolved significantly over the years. libretexts.org Early studies often relied on simpler semiempirical methods, but with the growth of computing power, more accurate DFT and ab initio methods have become standard. libretexts.org There has been a continuous effort to develop new functionals and basis sets that provide better accuracy for specific properties, such as reaction barriers or non-covalent interactions.

Furthermore, the scope of computational studies has broadened. Quantitative Structure-Activity Relationship (QSAR) models, which correlate computed molecular descriptors with experimental biological activity, are now widely used in the design of new phenolic compounds with enhanced properties. libretexts.org The integration of computational chemistry with other techniques like bioinformatics and advanced analytical methods (e.g., LC-MS, NMR) provides a synergistic approach to understanding the complex chemistry of phenols from the molecular to the macroscopic level. mdpi.commdpi.comresearchgate.netnih.gov These advanced methodologies enable researchers to tackle complex problems related to the extraction, analysis, and biological function of phenolic compounds. mdpi.commdpi.comresearchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Phenolic Hydroxyl Group Reactions

The hydroxyl group is a primary site for derivatization, readily undergoing reactions typical of phenols, such as etherification and esterification, which can modify the molecule's physical and biological properties.

Etherification and Esterification

The acidic proton of the phenolic hydroxyl group can be substituted to form ethers and esters. nih.gov These reactions typically proceed under basic conditions to generate a more nucleophilic phenoxide ion, which then reacts with an electrophile.

Etherification: The synthesis of ether derivatives of the analogous compound carvacrol (B1668589) has been achieved by reacting it with various substituted α-chloroacetanilides. nih.govtandfonline.com This Williamson ether synthesis variation proceeds under mild conditions, often enhanced by microwave irradiation, to produce carvacryl ethers in good yield. nih.govtandfonline.com Dimeric ethers can also be synthesized by reacting the polymer-supported carvacrol anion with alkyl dihalides like 1,2-dibromoethane. acgpubs.org

Esterification: Esterification is a common strategy to modify phenolic monoterpenoids. The reaction of carvacrol with acyl chlorides or acid anhydrides is a standard method for producing carvacryl esters. researchgate.net For instance, carvacryl acetate (B1210297) is synthesized by reacting carvacrol with acetyl chloride or acetic anhydride (B1165640), often using a base catalyst such as pyridine (B92270) or triethylamine, or a solid acid catalyst. researchgate.net Studies have explored the synthesis of a wide range of esters using various heteroaromatic carboxylic acids to create compounds with potentially enhanced biological activities. tandfonline.comtandfonline.comnih.gov The use of polymer-supported methodologies has also been employed to synthesize dimeric esters by reacting the carvacrol anion with acid dichlorides like oxalyl dichloride or adipoyl dichloride. acgpubs.org

The following table summarizes typical conditions for these reactions based on studies with the closely related compound, carvacrol.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Yield | Reference(s) |

| Etherification | Substituted α-chloroacetanilides | Microwave irradiation | Carvacryl ethers | Good | nih.govtandfonline.com |

| Dimeric Etherification | 1,2-Dibromoethane, 1,4-Dibromoethane | Polymer-supported anion, Acetone | Dimeric carvacryl ethers | Excellent | acgpubs.org |

| Esterification | Acetic Anhydride | Montmorillonite (acid-treated) | Carvacryl acetate | ~100% conversion | researchgate.net |

| Esterification | Acetyl Chloride | Triethylamine, Dichloromethane, 0°C | Carvacryl acetate | ~80% | researchgate.net |

| Dimeric Esterification | Oxalyl dichloride, Adipoyl dichloride | Polymer-supported anion, Acetone | Dimeric carvacryl esters | Excellent | acgpubs.org |

| Esterification | Heteroaromatic carboxylic acids, SOCl₂ | - | Heteroaromatic esters | 53-86% | tandfonline.com |

Polymerization Reactions (e.g., Poly(thymolformaldehyde) derivatives)

Phenols are well-known precursors for polymerization reactions, most notably in the formation of phenol-formaldehyde resins (phenoplasts). wikipedia.orgbritannica.com These thermosetting polymers are formed through a step-growth polymerization that can be catalyzed by either acid or base. wikipedia.org Under basic catalysis (with a formaldehyde-to-phenol ratio >1), a prepolymer known as a resole is formed, which is rich in hydroxymethyl groups and can be cured with heat. wikipedia.orgbritannica.com Under acidic catalysis (with an excess of phenol), a thermoplastic prepolymer called a novolac is produced, which requires a curing agent like hexamethylenetetramine to cross-link. britannica.commfa.org

While specific studies on poly(2-methyl-5-(prop-1-en-2-yl)phenol-formaldehyde) are not prevalent, research on its saturated analog, carvacrol, demonstrates its capability to undergo polymerization. The oxidation of carvacrol using manganese porphyrins as catalysts can lead to the formation of a low-molar-mass polymer suitable for applications like epoxy resin synthesis. rsc.orgrsc.orgrsc.org This reaction proceeds via a proposed radical mechanism. rsc.orgrsc.org Given the structural similarities, this compound is expected to react with formaldehyde (B43269) in a similar manner to phenol (B47542) and other substituted phenols to form network polymers. The presence of the methyl and isopropenyl groups would influence the polymer's final structure and properties.

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effect of the hydroxyl group and the weaker activation of the methyl group. libretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Alkylation and Acylation Reactions

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring. libretexts.orguoanbar.edu.iq For this compound, the directing effects of the -OH and -CH₃ groups would guide the incoming electrophile. The most activated positions are ortho and para to the powerful hydroxyl group. One ortho position is already occupied by the methyl group, and the other is sterically hindered by both the methyl and isopropenyl groups. Therefore, substitution is most likely to occur at the position ortho to the hydroxyl group and meta to the isopropenyl group. The synthesis of carvacrol itself often involves the Friedel-Crafts alkylation of o-cresol (B1677501) with isopropanol (B130326) or propylene (B89431) over solid acid catalysts, demonstrating the feasibility of this reaction on a similar scaffold. researchgate.netias.ac.in

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst. organic-chemistry.org A key advantage of acylation over alkylation is that the resulting ketone is a deactivating group, which prevents further polysubstitution reactions. organic-chemistry.org For this compound, acylation is expected to occur regioselectively at the most accessible and activated position on the ring, ortho to the hydroxyl group. A formylation reaction (a type of acylation) on carvacrol has been reported using paraformaldehyde and SnCl₂, which directs the aldehyde group exclusively to the ortho-position relative to the hydroxyl group. nih.gov

| Reaction Type | Reagents | Catalyst | Expected Product Position | Reference(s) |

| Alkylation | Isopropanol | Solid superacidic catalyst (e.g., UDCaT-5) | Ortho to hydroxyl | researchgate.netias.ac.in |

| Formylation (Acylation) | Paraformaldehyde | SnCl₂, Et₃N | Ortho to hydroxyl | nih.gov |

Halogenation and Nitration

Halogenation: The activated ring readily undergoes halogenation (e.g., with Cl₂, Br₂) even without a Lewis acid catalyst, although catalysts can be used. youtube.com Enzymatic halogenation of carvacrol and thymol (B1683141) using chloroperoxidase has been demonstrated to produce chlorinated and brominated derivatives with high conversion rates. rsc.orgrsc.org For example, chlorothymol (B1668835) and chlorocarvacrol can be produced efficiently via this chemoenzymatic process. rsc.orgrsc.org Chemical bromination of carvacrol and thymol is also a known procedure, leading to halogenated derivatives. tandfonline.com Substitution occurs at the positions activated by the hydroxyl group.